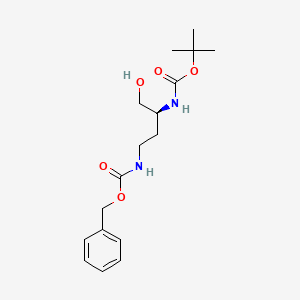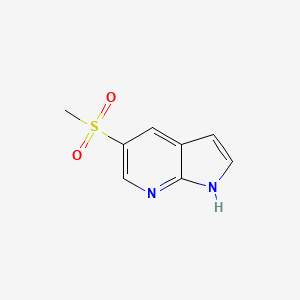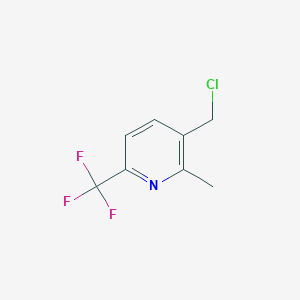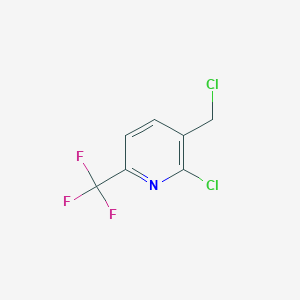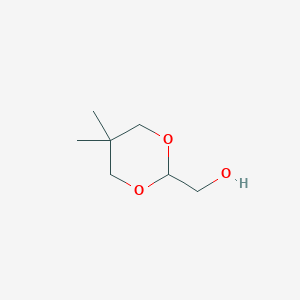
(5,5-二甲基-1,3-二氧杂环-2-基)甲醇
描述
“(5,5-Dimethyl-1,3-dioxan-2-yl)methanol” is a chemical compound with the molecular formula C7H14O3 . It is also known by its CAS number 913695-80-4 .
Synthesis Analysis
The synthesis of “(5,5-Dimethyl-1,3-dioxan-2-yl)methanol” involves reactions of both amino acids and their methylesters with 3-(5,5-dimethyl-1,3-dioxane-2-yl)propanal . This process can either directly provide the goal products N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids in 9-65% yields or provide the intermediates N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acid methylesters in 78-87% yields .Molecular Structure Analysis
The molecular structure of “(5,5-Dimethyl-1,3-dioxan-2-yl)methanol” is represented by the InChI code1S/C7H14O3/c1-7(2)4-9-6(3-8)10-5-7/h6,8H,3-5H2,1-2H3 . The compound has a molecular weight of 146.18 g/mol . Chemical Reactions Analysis
The proposed reaction scheme for the isomerization of 5,5-dimethyl-1,3-dioxane involves protonation of the parent molecule, formation of the oxonium ion, breaking of the C-O bond with receipt of alkoxycarbenium ion, rearrangement of the alkoxycarbenium ion by two successive 1,3-displacement or 1,5 displacement of positive charge, and deprotonation of the oxycarbenium ion with formation of the reaction product .Physical And Chemical Properties Analysis
“(5,5-Dimethyl-1,3-dioxan-2-yl)methanol” has a molecular weight of 146.18 g/mol . Its exact mass is 146.094294304 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors .科学研究应用
催化潜力
已经研究了甘油与醛和酮在酸催化下缩合形成 [1,3]二氧杂环-5-醇和 [1,3]二氧杂环-4-基-甲醇的反应,以了解其将甘油转化为新型平台化学品的潜力。重点是促进 [1,3]二氧杂环-5-醇的形成,因为它们可用作 1,3-丙二醇衍生物的前体,这可能与 (5,5-二甲基-1,3-二氧杂环-2-基)甲醇的研究有关 (Deutsch、Martin 和 Lieske,2007)。
α-羟基酯不对称合成
(5,5-二甲基-1,3-二氧杂环-2-基)甲醇衍生物,如 (4R)-2,2-二甲基-1,3-二氧杂环-4-基甲醇,已被合成并评估为不对称合成 α-羟基酯的手性助剂。这展示了它们在立体控制化学合成中的效用 (Jung、Ho 和 Kim,2000)。
结构表征
已经研究了含有类似二氧杂环结构的 1,2,4-三脱氧-1,4-亚氨基-3,5;6,7-二-O-异丙基-l-甘油-d-葡萄-辛醇等相关化合物的结构,以了解其在对映选择性合成中的潜在用途 (Gallagher 等,1993)。
清洁燃料的新途径
关于甲醇转化为二甲醚(一种更简单的醚)的研究表明了一种涉及甲醇脱水的合成新途径。这项工作强调了甲醇及其衍生物在绿色燃烧燃料中的重要性 (Cassone 等,2017)。
合成和晶体结构分析
已经研究了含有 (5,5-二甲基-1,3-二氧杂环-2-基)甲醇骨架的化合物的合成和晶体结构,例如[(4R, 5R)(5-羟甲基-2, 2-二甲基-[1,3]二氧杂环-4-基)-双-(4-甲氧基-苯基)-甲醇]。这突出了这些结构在高级分子设计中的作用 (Li、Wang 和 Chen,2001)。
光解研究
对 5-重氮-2,2-二甲基-4,6-二氧代-1,3-二氧杂环等重氮化合物的 photolysis 研究揭示了稳定的 2,2-二甲基-5-氧代-1,3-二氧杂环-4-羧酸的形成。此类研究对于理解相关二氧杂环化合物的 photochemical 行为至关重要 (Nikolaev、Khimich 和 Korobitsyna,1985)。
转化为烃
使用沸石催化剂将甲醇转化为烃,其中甲醇首先脱水为二甲醚,说明了 (5,5-二甲基-1,3-二氧杂环-2-基)甲醇及其衍生物在烃合成中的潜力 (Chang、Lang 和 Smith,1977)。
立体化学研究
对 (5,5-二甲基-1,3-二氧杂环-2-基)甲醇衍生物等 2-甲氧基-1,3-二氧杂环的立体化学研究揭示了有机合成中甲醇解和立体控制机制的见解 (Perrin 和 Engler,1997)。
属性
IUPAC Name |
(5,5-dimethyl-1,3-dioxan-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-7(2)4-9-6(3-8)10-5-7/h6,8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMSWUPHDRNEMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5,5-Dimethyl-1,3-dioxan-2-yl)methanol | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

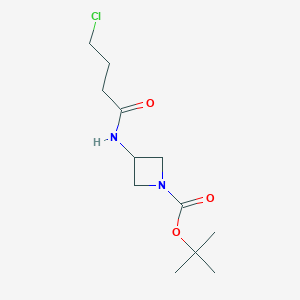
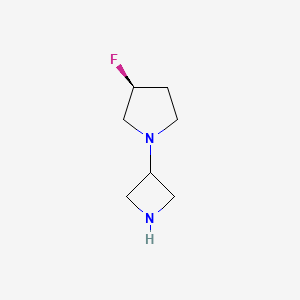
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole](/img/structure/B1398032.png)
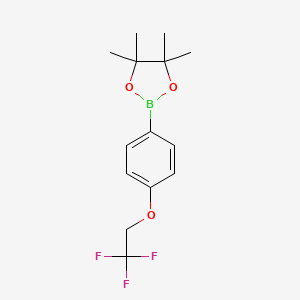
![2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one](/img/structure/B1398034.png)

![3-Benzyloxybenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B1398043.png)

